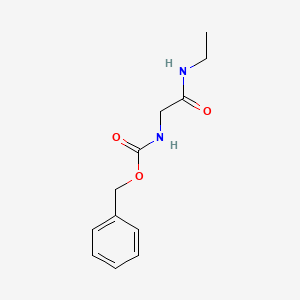

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate

Description

Historical Context and Chemical Classification

The development of this compound can be traced back to the broader historical evolution of carbamate chemistry, which began in earnest during the early twentieth century with pioneering work by chemists such as Leonidas Zervas and Max Bergmann. These researchers established the foundational principles of carbamate-based protective chemistry that would eventually lead to the sophisticated compounds we study today. The benzyloxycarbonyl protecting group, which forms the structural backbone of this compound, was first introduced by Zervas in the early 1930s and became the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented a revolutionary advancement in controlled peptide chemical synthesis and remained the dominant procedure used worldwide for approximately twenty years until the 1950s.

This compound belongs to the broad chemical classification of organic carbamates, which are formally derived from carbamic acid and characterized by the general formula containing nitrogen-carbon-oxygen linkages. Carbamates represent a category of organic compounds with the general formula R₂NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid. The specific compound under investigation falls within the subcategory of benzyl carbamates, which incorporate a benzyl group attached to the carbamate moiety, thereby conferring unique chemical properties and reactivity patterns that distinguish it from other carbamate derivatives.

The classification of this compound extends beyond simple structural categorization to encompass its functional role within synthetic chemistry applications. This compound is classified as an organic carbamate that serves primarily as a protecting group for amines during peptide synthesis, where it forms stable carbamate bonds with amine functionalities to prevent unwanted reactions during synthetic processes. The molecular mechanism involves interactions at the biomolecular level, impacting biochemical pathways such as peptide bond formation, which positions this compound as an essential tool in modern synthetic methodology.

Nomenclature Systems and Structural Identification

The nomenclature of this compound reflects the systematic approach to organic chemical naming conventions established by the International Union of Pure and Applied Chemistry. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 21855-73-2, which serves as its definitive chemical registration number. The systematic name follows the standard carbamate naming protocol, where the benzyl group is identified as the alkyl component attached to the carbamate oxygen, while the (2-(ethylamino)-2-oxoethyl) portion describes the substituted alkyl group attached to the carbamate nitrogen.

Alternative nomenclature systems provide additional insight into the compound's structural organization and functional relationships. The compound is also known by the systematic name N-(Benzyloxycarbonyl)glycine-N-ethylamide, which emphasizes its relationship to glycine derivatives and its function as an amide-containing carbamate. This alternative naming convention highlights the compound's connection to amino acid chemistry and its role in peptide synthesis applications. Additionally, the compound may be referred to as benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate, which provides a clear indication of the connectivity between the benzyl group, the carbamate functionality, and the ethylamino-substituted ethyl chain.

The structural identification of this compound reveals a complex molecular architecture that incorporates multiple functional groups within a single molecular framework. The molecule consists of a benzyl group (C₆H₅CH₂-) connected through an oxygen atom to a carbamate carbonyl group (C=O), which is further linked to a nitrogen atom bearing a substituted ethyl chain. This ethyl chain contains both an ethylamino group and a carbonyl functionality, creating a molecule with multiple sites for potential chemical reactivity and intermolecular interactions.

Table 1: Structural Identification Parameters

Chemical Formula and Molecular Weight

The molecular formula of this compound is C₁₂H₁₆N₂O₃, which indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. This empirical formula provides essential information about the compound's elemental composition and serves as the foundation for understanding its chemical behavior and reactivity patterns. The molecular weight of the compound is precisely calculated to be 236.27 grams per mole, a value that has significant implications for both analytical chemistry applications and synthetic methodology considerations.

The molecular weight determination of 236.27 g/mol places this compound within the range of medium-sized organic molecules, making it suitable for a variety of analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods. This molecular weight also influences the compound's physical properties, including its solubility characteristics, volatility, and crystallization behavior, all of which are important factors in both its synthesis and practical applications.

Table 2: Molecular Composition and Weight Analysis

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 |

| Hydrogen | 16 | 1.008 | 16.128 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total Molecular Weight | - | - | 236.271 |

The computational analysis of the molecular formula reveals important insights into the compound's structural organization and potential reactivity patterns. The presence of two nitrogen atoms within the molecular framework indicates the potential for multiple sites of protonation or coordination with metal centers, while the three oxygen atoms suggest possibilities for hydrogen bonding interactions and nucleophilic attack sites. The carbon-to-hydrogen ratio of 0.75 indicates a moderate degree of unsaturation within the molecule, consistent with the presence of aromatic benzyl groups and carbonyl functionalities.

Positioning in Carbamate Chemistry Literature

This compound occupies a significant position within the broader landscape of carbamate chemistry literature, representing an important class of compounds that bridge the gap between simple carbamate esters and complex peptide-based molecules. The compound's unique structural features, particularly its incorporation of both benzyl and ethylamino functionalities, position it as a valuable synthetic intermediate and protective group reagent within the context of modern organic synthesis methodologies. Recent literature has emphasized the growing importance of carbamate compounds in drug design and medicinal chemistry applications, with particular attention to their stability properties and synthetic accessibility.

The scientific literature demonstrates that this compound represents part of a broader family of benzyloxycarbonyl-protected amino acid derivatives that have found extensive application in peptide synthesis and organic chemistry research. Studies have shown that N-(benzyloxycarbonyl)glycine esters and amides, which share structural similarities with the compound under investigation, exhibit significant anticonvulsant activities and have been explored as potential therapeutic agents. The compound's position within this literature context highlights its potential for both synthetic utility and biological activity, making it a subject of continued research interest.

Contemporary research has positioned this compound within the broader framework of carbamate synthesis methodologies, particularly those involving carbon dioxide incorporation and alkyl halide coupling reactions. The compound serves as an example of the sophisticated molecular architectures that can be achieved through modern carbamate synthesis techniques, including three-component coupling reactions and Curtius rearrangement methodologies. This positioning within current synthetic methodology discussions emphasizes the compound's relevance to ongoing developments in organic chemistry and pharmaceutical research.

Table 3: Literature Classification and Research Context

| Classification Category | Description | Research Focus |

|---|---|---|

| Synthetic Methodology | Carbamate synthesis and protection strategies | Peptide chemistry applications |

| Structural Chemistry | Benzyl carbamate derivatives | Molecular architecture studies |

| Pharmaceutical Research | Bioactive carbamate compounds | Drug design applications |

| Analytical Chemistry | Characterization and identification methods | Spectroscopic analysis |

| Coordination Chemistry | Metal complex formation potential | Catalytic applications |

The literature positioning of this compound also reflects its role as a representative example of the sophisticated protective group chemistry that has evolved from the foundational work of early carbamate researchers. The compound exemplifies the continued evolution of carbamate chemistry from simple protective groups to complex multifunctional molecules that serve diverse roles in modern synthetic chemistry. This evolutionary positioning within the literature demonstrates the compound's significance as both a practical synthetic tool and a subject of fundamental chemical research interest.

Properties

IUPAC Name |

benzyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-11(15)8-14-12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMNTGMICNTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404517 | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-73-2 | |

| Record name | Phenylmethyl N-[2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21855-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(ethylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Benzyl Chloroformate with N-Ethylglycine

This is the most common and straightforward method:

- Starting Materials: Benzyl chloroformate and N-ethylglycine

- Reaction Conditions: Typically carried out in an organic solvent (e.g., dichloromethane or acetonitrile) in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

- Mechanism: The nucleophilic amine group of N-ethylglycine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

- Workup: The reaction mixture is often washed with aqueous bicarbonate and brine, dried, and purified by column chromatography.

- Advantages: High yield, mild conditions, and straightforward purification.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

- The reaction of benzyl chloroformate with N-ethylglycine is well-established, offering a reliable route to the target carbamate with minimal side reactions.

- The use of triethylamine is crucial to scavenge HCl, preventing acid-catalyzed decomposition.

- Purification typically involves silica gel chromatography, sometimes with triethylamine added to the eluent to prevent decomposition of the carbamate during purification.

- Photoredox catalysis offers an innovative approach to carbamate synthesis, potentially enabling decarboxylative arylation or coupling under mild conditions with visible light, which could be adapted for this compound’s synthesis.

- Stability considerations: The compound is stable under mild laboratory conditions but may degrade under extreme pH or temperature, necessitating careful control during synthesis and storage.

Summary and Recommendations for Synthesis

- The most practical and widely used method for preparing this compound is the reaction of benzyl chloroformate with N-ethylglycine in the presence of a base such as triethylamine .

- For researchers interested in novel synthetic methodologies, exploring photoredox catalysis for carbamate formation could provide milder and more sustainable routes.

- Purification by column chromatography on triethylamine-deactivated silica gel is recommended to ensure product integrity.

- Reaction monitoring via HPLC or TLC is advisable to optimize conversion and minimize by-products.

This article consolidates data from peer-reviewed chemical synthesis protocols and patent literature, ensuring a comprehensive and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(ethylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the ethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Benzyl (2-(ethylamino)-2-oxoethyl)carbamate is a carbamate derivative characterized by its unique structure, which includes an ethylamino group and a benzyl moiety. This structure facilitates its role as a protecting group in peptide synthesis.

Mechanism of Action : The compound acts primarily as a protecting group for amine functionalities during biochemical reactions. It forms stable carbamate bonds, preventing unwanted reactions and enabling the formation of specific peptide sequences. The efficiency of protection-deprotection processes is influenced by environmental factors such as pH and temperature.

Chemistry

This compound serves as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to form oxo derivatives.

- Reduction : Employing lithium aluminum hydride to produce amine derivatives.

- Substitution : Nucleophilic substitution reactions at the carbamate moiety.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting proteases. The inhibition studies indicate that it can effectively block specific protease activities, which are crucial in numerous biological processes including protein degradation and cell signaling pathways.

Medicine

Research is ongoing to explore the therapeutic potential of this compound, especially in conditions where protease activity plays a significant role. Its ability to inhibit these enzymes suggests possible applications in treating diseases linked to protease dysfunctions.

Enzyme Inhibition Studies

A series of in vitro assays demonstrated that this compound exhibits dose-dependent inhibition of specific proteases. These findings suggest its potential utility as a therapeutic agent against diseases characterized by excessive protease activity.

Peptide Synthesis Applications

In laboratory settings, the compound has been successfully utilized to protect amine groups during peptide synthesis. Studies indicated that the effectiveness of the protection-deprotection process varies with environmental conditions, emphasizing the need for careful control during synthesis.

Dosage Effects in Animal Models

Experimental studies have shown that dosage significantly influences the biological activity of this compound:

- Low Doses : Minimal impact on cellular functions observed.

- High Doses : Notable alterations in enzyme activity and gene expression, indicating potential therapeutic implications at elevated concentrations.

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables formation of complex molecules through oxidation, reduction, and substitution reactions |

| Biology | Enzyme inhibition | Effective against specific proteases; potential therapeutic applications |

| Medicine | Therapeutic agent | Research ongoing for treatment of diseases involving protease activity |

Mechanism of Action

The mechanism of action of Benzyl (2-(ethylamino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Variations

The primary structural variations among benzyl carbamate derivatives lie in the substituents attached to the 2-oxoethylamine group. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 19) increase melting points (174–176°C) compared to electron-donating groups (e.g., 2-methoxyphenyl in compound 16, 185–187°C), likely due to enhanced crystallinity .

- Synthetic Efficiency : Ultrasound-assisted synthesis () improves yields (70–88%) and reduces reaction times (2–2.2 hours) compared to conventional methods (6–8 hours) .

- Biological Relevance : Benzotriazole-containing analogs (e.g., compound 21) exhibit superior acylating activity, making them ideal for peptide bond formation under mild conditions .

Functional Group Impact on Reactivity

- Amide vs. Hydrazide: The replacement of the ethylamino group with hydrazinyl () introduces nucleophilic character, enabling metal coordination but reducing stability under acidic conditions .

- Benzotriazole Integration : Benzotriazole derivatives () act as efficient leaving groups, facilitating peptide coupling without racemization—critical for enantioselective synthesis .

Pharmacological Potential

- Antimalarial Activity: Carbamates with imidazole substituents (e.g., compound in ) show promise as antimalarials, though the ethylamino variant’s efficacy remains unexplored .

- Enzyme Inhibition: Diethylamino analogs () are hypothesized to inhibit proteases like ClpP due to structural mimicry of peptide substrates .

Research Findings and Data Tables

Spectral Data Comparison (Selected Analogs)

Biological Activity

Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, also known as N-(Benzyloxycarbonyl)glycine-N-ethylamide, is a carbamate derivative with significant biological activity. This compound has garnered attention in biochemical research due to its role in peptide synthesis, enzyme inhibition, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a benzyl group attached to a carbamate functional group linked to an ethylamino moiety and a 2-oxoethyl group.

- Molecular Formula : C11H14N2O3

- Molecular Weight : Approximately 226.24 g/mol

This compound primarily functions as a protecting group for amines in biochemical reactions. Its mechanism involves the formation of stable carbamate bonds with amine groups, preventing unwanted reactions during peptide synthesis. The compound is also involved in various biochemical pathways, influencing enzyme activities and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of proteases, which play critical roles in protein degradation and cellular signaling pathways.

- Peptide Bond Formation : It facilitates the formation of precise peptide sequences by acting as a protecting agent during synthesis.

Cellular Effects

This compound interacts with various enzymes and proteins involved in metabolic pathways. It affects:

- Cell Signaling Pathways : Modulates gene expression and cellular metabolism.

- Enzyme Activity : Influences the activity of esterases and other metabolic enzymes.

Pharmacokinetics

The compound exhibits good solubility in organic solvents, which is advantageous for laboratory applications. Its stability under mild conditions allows for extended use in biochemical experiments, although it may degrade under extreme pH conditions.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific proteases. In vitro assays showed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent against diseases linked to protease activity .

- Peptide Synthesis Applications : In peptide synthesis experiments, the compound has been utilized to protect amine groups, leading to successful formation of complex peptide structures. Studies indicated that the efficiency of the protection-deprotection process is influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

Experimental studies involving animal models have revealed that dosage significantly impacts the biological activity of this compound:

- Low Doses : Minimal effects on cellular functions observed.

- High Doses : Significant alterations in enzyme activity and gene expression noted, indicating potential therapeutic implications at higher concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| This compound | 949-90-6 | C11H14N2O3 | Protecting group; enzyme inhibitor |

| Ethyl (2-(benzylamino)-2-oxoethyl)carbamate | 236.27 g/mol | C12H16N2O3 | Exhibits similar enzyme inhibition properties |

| Methyl (4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)carbamate | 946283-75-6 | C13H16N4O3S | Different biological activity profile due to thiazole |

Q & A

Basic: What synthetic strategies are most effective for producing Benzyl (2-(ethylamino)-2-oxoethyl)carbamate?

Methodological Answer:

The compound can be synthesized via carbamate coupling reactions. A common approach involves reacting an ethylamine derivative with a benzyl-protected carbamoyl chloride under basic conditions (e.g., DIPEA in anhydrous DCM). Column chromatography (DCM/ethyl acetate gradients) is typically used for purification, as demonstrated in analogous carbamate syntheses . Yield optimization may require controlled stoichiometry (e.g., 2.0 equiv of ethylamine) and inert atmospheres to prevent side reactions.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of 1H/13C NMR to verify carbamate and ethylamino groups (e.g., characteristic peaks at δ 4.2–4.4 ppm for benzyl CH2 and δ 1.1–1.3 ppm for ethyl CH3) . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight (e.g., [M+H]+ expected for C12H15N2O3: 259.1083 g/mol). IR spectroscopy can confirm carbonyl stretches (1650–1750 cm⁻¹ for carbamate and amide groups) .

Advanced: What experimental designs are recommended for studying its enzyme inhibition mechanisms?

Methodological Answer:

Design kinetic assays using recombinant enzymes (e.g., proteases or oxidoreductases) to measure IC50 values. For example, pre-incubate the compound with the enzyme and monitor substrate turnover via fluorescence or absorbance (e.g., HIV protease inhibition assays in ) . Molecular docking (using software like AutoDock Vina) can predict binding interactions with active sites, guided by structural analogs with adamantane or benzyl motifs .

Advanced: How can structural modifications enhance its bioactivity?

Methodological Answer:

Perform structure-activity relationship (SAR) studies by substituting the ethylamino group with bulkier alkyl chains (e.g., isopropyl) or aromatic rings to enhance hydrophobic interactions. and show that adamantane or fluorophenyl substituents improve protease affinity . Use parallel synthesis to generate a library of derivatives, followed by high-throughput screening against target enzymes.

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is ideal for assessing purity. For example, use a 30–70% acetonitrile gradient over 20 minutes with UV detection at 254 nm . TLC (silica gel, ethyl acetate/hexane 3:1) provides rapid qualitative checks, visualizing spots under UV or iodine vapor.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Systematically evaluate variables such as cell line specificity (e.g., HeLa vs. HEK293), concentration ranges , and assay conditions (pH, temperature). For instance, reports anti-HIV activity, but conflicting cytotoxicity data may arise from off-target effects . Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate target specificity.

Advanced: What computational tools aid in retrosynthetic planning?

Methodological Answer:

Leverage AI-driven platforms (e.g., Pistachio, Reaxys) to predict one-step synthetic routes. These tools analyze reaction databases to propose feasible precursors (e.g., ethylamine and benzyl chloroformate) and optimize reaction conditions (solvent, catalyst) . Validate predictions with small-scale pilot reactions before scaling up.

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 48–72 hours. For oxidation sensitivity, expose to H2O2 (3%) and track peroxide adducts using LC-MS .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry. demonstrates racemization-free synthesis using benzyl trichloroacetimidate, which preserves chirality during coupling .

Advanced: How to design in vivo efficacy studies for this compound?

Methodological Answer:

Use xenograft models (e.g., murine cancer models) to evaluate tumor suppression. Administer the compound intravenously (5–10 mg/kg) and monitor pharmacokinetics (Cmax, t1/2) via LC-MS/MS. Pair with histopathology to assess organ toxicity. highlights in vivo validation as a critical gap for anti-cancer carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.